molecular formula C16H19N7S B12267834 N,N-dimethyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine

N,N-dimethyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine

Cat. No.: B12267834
M. Wt: 341.4 g/mol
InChI Key: RPRGHIRLHXRHPA-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thieno[3,2-d]pyrimidine moiety, a piperazine ring, and a pyridazine ring. The presence of these heterocyclic rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides to form thieno[3,2-d]pyrimidine derivatives The final step involves the formation of the pyridazine ring, which can be achieved through various cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce various functional groups onto the heterocyclic rings .

Scientific Research Applications

N,N-dimethyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine is unique due to the combination of its three heterocyclic rings, which imparts a distinct set of chemical and biological properties. This unique structure allows for a wide range of applications and makes it a valuable compound for scientific research .

Properties

Molecular Formula

C16H19N7S

Molecular Weight

341.4 g/mol

IUPAC Name

N,N-dimethyl-6-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)pyridazin-3-amine

InChI

InChI=1S/C16H19N7S/c1-21(2)13-3-4-14(20-19-13)22-6-8-23(9-7-22)16-15-12(5-10-24-15)17-11-18-16/h3-5,10-11H,6-9H2,1-2H3

InChI Key

RPRGHIRLHXRHPA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3SC=C4

Origin of Product

United States

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